molecular formula C28H26FN5O2 B11416153 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide

Cat. No.: B11416153
M. Wt: 483.5 g/mol
InChI Key: TUXVEGNEZGEDRA-UHFFFAOYSA-N
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Description

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused with a quinazoline ring, along with various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the disruption of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but differ in the fused ring system and substituents.

    1,2,4-Triazolo[4,3-c]quinazolines: Similar in structure but with variations in the substituents and ring fusion patterns.

    4-oxo-pyridazinone derivatives: These compounds have a similar core structure but differ in the functional groups attached.

Uniqueness

The uniqueness of 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26FN5O2

Molecular Weight

483.5 g/mol

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide

InChI

InChI=1S/C28H26FN5O2/c1-19-6-8-20(9-7-19)16-17-30-26(35)15-14-25-31-32-28-33(18-21-10-12-22(29)13-11-21)27(36)23-4-2-3-5-24(23)34(25)28/h2-13H,14-18H2,1H3,(H,30,35)

InChI Key

TUXVEGNEZGEDRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F

Origin of Product

United States

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